2-Amino-4-(ethanesulfonyl)benzoic acid
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Overview
Description
2-Amino-4-(ethanesulfonyl)benzoic acid is a chemical compound with the molecular formula C9H11NO4S. It is characterized by the presence of an amino group (-NH2) and an ethanesulfonyl group (-SO2CH2CH3) attached to a benzoic acid core. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(ethanesulfonyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with benzoic acid as the starting material.
Nitration: Benzoic acid is nitrated to produce 4-nitrobenzoic acid.
Reduction: The nitro group in 4-nitrobenzoic acid is reduced to an amino group, yielding 4-aminobenzoic acid.
Sulfonylation: The amino group in 4-aminobenzoic acid is then sulfonylated using ethanesulfonyl chloride to produce this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-(ethanesulfonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ethanesulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include iron (Fe) and hydrogen (H2).
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus oxychloride (POCl3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-nitrobenzoic acid.
Reduction: Formation of 4-aminobenzoic acid.
Substitution: Formation of various substituted benzoic acids.
Scientific Research Applications
2-Amino-4-(ethanesulfonyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Amino-4-(ethanesulfonyl)benzoic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
4-Aminobenzoic acid
2-Amino-4-(methylsulfonyl)benzoic acid
2-Amino-4-(propylsulfonyl)benzoic acid
Properties
IUPAC Name |
2-amino-4-ethylsulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-2-15(13,14)6-3-4-7(9(11)12)8(10)5-6/h3-5H,2,10H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCPLEYKENSCKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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